molecular formula C18H23N5O3 B2443371 N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine CAS No. 1211659-59-4

N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine

Cat. No.: B2443371
CAS No.: 1211659-59-4
M. Wt: 357.414
InChI Key: PULJWXOLZWISAL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the class of aminopyrimidines. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-3-26-15-9-7-14(8-10-15)20-18-19-13(2)16(23(24)25)17(21-18)22-11-5-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULJWXOLZWISAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using ethoxybenzene and a suitable leaving group.

    Incorporation of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, often using piperidine and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro group undergoes reduction to form the corresponding amine. This reaction is critical for modifying biological activity or enabling further functionalization.

Reagents/Conditions Product Mechanistic Notes References
H<sub>2</sub>/Pd-C (catalytic hydrogenation)5-amino-4-methyl-6-(piperidin-1-yl)-N-(4-ethoxyphenyl)pyrimidin-2-amineSelective reduction under mild conditions; preserves other functional groups.
Fe/HCl (aqueous acidic medium)5-amino derivative with potential byproducts from partial reductionCost-effective but less selective; may require purification steps.

Key Findings :

  • Reduction proceeds efficiently under catalytic hydrogenation, as observed in similar pyrimidine systems .

  • The nitro group’s electron-withdrawing nature activates the pyrimidine ring for subsequent reactions post-reduction .

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 5 can participate in NAS under strongly activating conditions, though this is less common compared to halopyrimidines.

Reagents/Conditions Product Mechanistic Notes References
NaN<sub>3</sub> in DMSO, 100°C5-azido derivativeRequires high temperatures and polar aprotic solvents to stabilize transition state.
Thiophenol/K<sub>2</sub>CO<sub>3</sub>5-phenylthioetherLimited reactivity due to nitro’s poor leaving-group ability; yields may be low.

Key Findings :

  • NAS at the nitro position is feasible but requires harsh conditions.

  • Steric hindrance from the adjacent piperidinyl group (position 6) may further reduce reaction efficiency .

Functionalization of the Piperidinyl Substituent

The piperidine ring can undergo alkylation or acylation at the secondary amine, though steric constraints may limit reactivity.

Reagents/Conditions Product Mechanistic Notes References
AcCl/Et<sub>3</sub>N in CH<sub>2</sub>Cl<sub>2</sub>N-acetylpiperidinyl derivativeMild conditions; acetylation occurs at the piperidine nitrogen.
Benzyl bromide/K<sub>2</sub>CO<sub>3</sub>N-benzylpiperidinyl analogRequires prolonged reaction times due to steric bulk.

Key Findings :

  • Acylation is more efficient than alkylation due to reduced steric demand.

  • Modifications to the piperidine ring are explored in kinase inhibitor development .

Electrophilic Substitution on the Pyrimidine Ring

The electron-deficient pyrimidine core permits electrophilic reactions at activated positions.

Reagents/Conditions Product Mechanistic Notes References
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Dinitro derivative (uncommon due to existing nitro group)Further nitration is unlikely unless deactivated positions are accessible.
Br<sub>2</sub>/FeBr<sub>3</sub> (bromination)Bromination at position 4 (methyl group adjacent to nitration site)Methyl group directs electrophiles to para/ortho positions; limited experimental data.

Key Findings :

  • Existing substituents (nitro, methyl) deactivate the ring, making electrophilic substitution challenging .

  • Position 4 methyl may weakly activate adjacent positions for halogenation .

Coupling Reactions via Intermediate Amines

Post-reduction of the nitro group, the resulting amine enables cross-coupling or condensation reactions.

Reagents/Conditions Product Mechanistic Notes References
Suzuki coupling with aryl boronic acidBiaryl derivativesRequires palladium catalysis; limited by amine’s coordinating ability.
Condensation with aldehydesSchiff base formationFacilitated by the aromatic amine’s nucleophilicity.

Key Findings :

  • The 5-amino derivative is a versatile intermediate for synthesizing biaryl or heterocyclic analogs .

  • Schiff bases derived from this compound show potential in medicinal chemistry applications .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Preliminary studies have shown that N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antiviral Properties

Investigations into the compound's antiviral effects have demonstrated its potential to inhibit viral replication in vitro, particularly against certain strains of viruses.

Anticancer Potential

The compound has shown promise in cancer research, where it has been observed to reduce proliferation rates of various cancer cell lines.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Studies :
    • A study evaluated the compound against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment option.
  • Antiviral Research :
    • In vitro studies indicated that the compound could effectively inhibit the replication of specific viruses, paving the way for further exploration in antiviral drug development.
  • Cancer Cell Proliferation :
    • Research involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation, indicating its potential as an anticancer agent.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibitory effects on viral replication
AnticancerReduced proliferation of cancer cell lines

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine
  • N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(morpholin-1-yl)pyrimidin-2-amine
  • N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperazin-1-yl)pyrimidin-2-amine

Uniqueness

N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the nitro group contributes to its reactivity in reduction and substitution reactions. The piperidinyl group provides additional sites for chemical modification, making it a versatile compound for various applications.

Biological Activity

N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine is a synthetic compound belonging to the aminopyrimidine class, notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number1211659-59-4
Molecular FormulaC18H23N5O3
Molecular Weight357.4 g/mol

The structure includes an ethoxyphenyl group, a nitro group, and a piperidinyl group, which contribute to its biological activity and interaction with various molecular targets .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance its potency against specific cancer types .

The mechanism of action involves the compound's interaction with specific enzymes and receptors. It is believed to inhibit certain kinases involved in cancer cell signaling pathways, thereby reducing tumor growth. The nitro group in the compound may also play a role in generating reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cells, with IC50 values indicating its potency relative to other known anticancer agents .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains .
  • Structure Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperidinyl or ethoxyphenyl groups can significantly alter biological activity, indicating potential pathways for drug development .

Case Studies

A notable case study involved testing the compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell migration and invasion capabilities, suggesting potential applications in metastatic cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine?

  • Methodology :

  • Step 1 : Start with a pyrimidine core (e.g., 6-methyl-2-phenylpyrimidin-4-amine derivatives) as a precursor. Nitration at the 5-position can introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Introduce the piperidin-1-yl group via nucleophilic substitution at the 6-position using piperidine in anhydrous DMF at 80–100°C .
  • Step 3 : Attach the 4-ethoxyphenyl moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
  • Purification : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) and recrystallization from ethanol to achieve >95% purity.

Q. How can structural characterization resolve ambiguities in molecular conformation?

  • Techniques :

  • X-ray crystallography : Determine dihedral angles between the pyrimidine ring and substituents (e.g., 12.8–86.1° for aryl groups) to confirm spatial arrangement .
  • NMR/FTIR : Validate functional groups (e.g., nitro stretching at ~1520 cm⁻¹ in FTIR; aromatic protons at δ 6.8–8.2 ppm in ¹H NMR) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 428.5 [M+H]⁺) .

Q. What preliminary bioactivity screens are recommended for this compound?

  • Assays :

  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 50–200 µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro → amino substitution) impact bioactivity?

  • SAR Strategy :

  • Synthesis : Reduce the nitro group to amine using H₂/Pd-C in ethanol, then test derivatives for enhanced solubility or target affinity .
  • Bioassays : Compare IC₅₀ values against parent compound. For example, amine derivatives may show improved antibacterial activity due to increased hydrogen-bonding potential .

Q. How can polymorphism affect crystallographic data interpretation?

  • Analysis :

  • Crystal packing : Compare hydrogen-bonding motifs (e.g., N–H⋯N vs. C–H⋯O interactions) across polymorphs to identify stability drivers .
  • Thermal studies : Perform DSC/TGA to correlate lattice energy with melting points (e.g., polymorphs may differ by 10–15°C) .

Q. How to resolve contradictions in reported bioactivity data?

  • Validation steps :

  • Purity verification : Use HPLC (>98% purity) to exclude impurities as confounding factors.
  • Assay replication : Test under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Q. What strategies improve in vitro-to-in vivo translation for pharmacokinetic studies?

  • Approach :

  • ADME profiling : Use Caco-2 cell monolayers to predict intestinal absorption and microsomal stability assays (e.g., t₁/₂ > 60 mins suggests favorable hepatic clearance) .
  • In vivo models : Administer orally (10 mg/kg) in rodent models and measure plasma concentrations via LC-MS/MS .

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